molecular formula C13H17NO4S B2456640 N-([2,2'-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide CAS No. 2034564-52-6

N-([2,2'-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide

Cat. No. B2456640
CAS RN: 2034564-52-6
M. Wt: 283.34
InChI Key: ITGQCXQABWMBDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .

Scientific Research Applications

Synthesis and Biological Activity

Sulfonamides, including compounds like N-([2,2'-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide, are recognized for their broad biological activities, encompassing antimicrobial, antidiabetic, anticancer, and diuretic effects. Their synthesis involves the reaction of substituted aniline or tetrahydrofuran-2-ylmethanamine with substituted benzenesulfonyl chloride, leading to various N-substituted compounds. These compounds are further characterized by spectral techniques and evaluated for anti-bacterial activities, highlighting the versatility of sulfonamides in pharmaceutical applications (Rehman et al., 2019).

Anticancer and Antiinflammatory Agents

Sulfonamide derivatives have shown significant potential as metalloprotease inhibitors, displaying antitumor properties by inhibiting matrix metalloproteases (MMPs). Some of these compounds are in clinical trials for their anticancer capabilities. Moreover, the dual inhibition of MMPs and tumor necrosis factor-α converting enzyme (TACE) by sulfonamide derivatives has emerged as a promising strategy in the design of anticancer and antiinflammatory drugs, given the synergistic contribution of both enzymes to the pathophysiology of diseases like arthritis and tumor invasion (Supuran et al., 2003).

Antiviral Applications

The antiviral potential of sulfonamides is also notable, with certain derivatives being utilized as HIV protease inhibitors, such as amprenavir. The ongoing synthesis and evaluation of sulfonamide derivatives aim to achieve compounds with lower toxicity or enhanced activity against viruses resistant to first-generation drugs. This highlights the evolving role of sulfonamides in addressing viral diseases, including HIV (Scozzafava et al., 2003).

Analytical and Environmental Applications

Sulfonamides, due to their broad spectrum of activity, are also of interest in environmental and analytical contexts. Studies have focused on the detection and quantification of sulfonamide residues in complex mixtures, employing techniques such as atomic emission detection and gas chromatography. This reflects the importance of monitoring sulfonamide levels in various environments, owing to their widespread use and potential environmental impact (Chiavarino et al., 1998).

properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-10(2)9-19(15,16)14-8-11-5-6-13(18-11)12-4-3-7-17-12/h3-7,10,14H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGQCXQABWMBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NCC1=CC=C(O1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,2'-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide

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